molecular formula C9H13NO4 B3025957 Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

Cat. No.: B3025957
M. Wt: 199.20 g/mol
InChI Key: SCRBQXWVQAXYJP-ZETCQYMHSA-N
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Description

N-3-oxo-pentanoyl-L-Homoserine lactone is a bacterial quorum-sensing signaling molecule. It is a chain-shortened derivative of the bacterial quorum sensing signaling molecule N-3-oxo-octanoyl-L-homoserine lactone . This compound plays a crucial role in bacterial communication, allowing bacteria to regulate gene expression in response to changes in cell population density.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-3-oxo-pentanoyl-L-Homoserine lactone can be synthesized through various chemical routes. One common method involves the reaction of homoserine lactone with an appropriate acyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Homoserine lactone is dissolved in a suitable solvent such as dichloromethane.
  • A base, such as triethylamine, is added to the solution.
  • The acyl chloride (in this case, pentanoyl chloride) is slowly added to the reaction mixture while maintaining a low temperature.
  • The reaction mixture is stirred for several hours until the reaction is complete.
  • The product is then purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of N-3-oxo-pentanoyl-L-Homoserine lactone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-3-oxo-pentanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The lactone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

N-3-oxo-pentanoyl-L-Homoserine lactone has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study quorum sensing mechanisms.

    Biology: Investigated for its role in bacterial communication and biofilm formation.

    Medicine: Explored for potential therapeutic applications in disrupting bacterial communication to combat infections.

    Industry: Utilized in the development of biosensors and biotechnological applications.

Mechanism of Action

N-3-oxo-pentanoyl-L-Homoserine lactone exerts its effects through quorum sensing, a process where bacteria communicate using signaling molecules. The compound binds to specific receptor proteins, such as LuxR in Vibrio fischeri, leading to the activation or repression of target genes . This regulation allows bacteria to coordinate activities such as biofilm formation, virulence, and antibiotic resistance.

Comparison with Similar Compounds

N-3-oxo-pentanoyl-L-Homoserine lactone is part of a family of N-acyl-homoserine lactones, which vary in the length and saturation of their acyl chains. Similar compounds include:

Each of these compounds has unique properties and specificities for different bacterial species and quorum sensing systems, highlighting the diversity and adaptability of bacterial communication mechanisms.

Properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-2-6(11)5-8(12)10-7-3-4-14-9(7)13/h7H,2-5H2,1H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRBQXWVQAXYJP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)NC1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)CC(=O)N[C@H]1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
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Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
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Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
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Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
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Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
Reactant of Route 6
Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-

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